molecular formula C26H26N2O5 B11415892 Ethyl 1-(7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate

Ethyl 1-(7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate

Cat. No.: B11415892
M. Wt: 446.5 g/mol
InChI Key: IFAFMYPKOYTBIX-UHFFFAOYSA-N
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Description

ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives, such as:

The uniqueness of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE lies in its specific structure, which combines a quinoline core with a piperidine ring and an ethyl ester group, providing a distinct set of chemical and biological properties .

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 1-[7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H26N2O5/c1-3-31-26(30)18-8-10-28(11-9-18)24-19-12-22-23(33-15-32-22)13-21(19)27-14-20(24)25(29)17-6-4-16(2)5-7-17/h4-7,12-14,18H,3,8-11,15H2,1-2H3

InChI Key

IFAFMYPKOYTBIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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